Bis-Boc vs. Mono-Boc Protection: Orthogonal Deprotection Capability for Sequential Functionalization
CAS 934816-44-1 incorporates two tert-butoxycarbonyl (Boc) groups on the exocyclic amine of the imidazo[4,5-c]pyridine scaffold, forming an imidodicarbonate. This bis-Boc arrangement enables selective mono-deprotection under controlled acidic conditions (e.g., TFA stoichiometry, temperature), a capability not offered by the mono-Boc analog CAS 934816-43-0. The mono-Boc compound possesses only a single Boc group, precluding sequential deprotection strategies that are essential for introducing different substituents at each nitrogen center of the exocyclic amine in multi-step medicinal chemistry campaigns .
| Evidence Dimension | Number of Boc protecting groups on exocyclic amine |
|---|---|
| Target Compound Data | 2 Boc groups (imidodicarbonate; molecular formula C16H22N4O4, MW 334.37) |
| Comparator Or Baseline | Mono-Boc analog (CAS 934816-43-0): 1 Boc group (carbamate; molecular formula C11H14N4O2, MW 234.25) |
| Quantified Difference | Two-fold Boc group count; enables sequential vs. single-step deprotection |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature from vendor certificates of analysis |
Why This Matters
Sequential deprotection is critical for constructing dissymmetrically substituted imidazo[4,5-c]pyridine pharmacophores with controlled regiochemistry.
